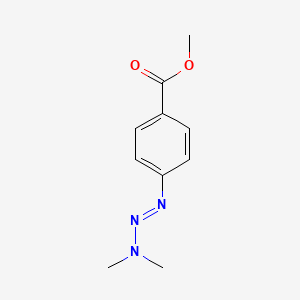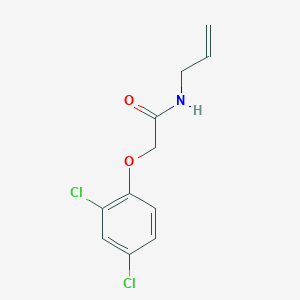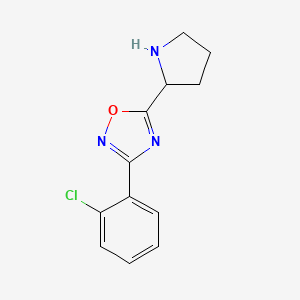
Benzoic acid, p-(3,3-dimethyl-1-triazeno)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate is an organic compound that belongs to the class of triazene derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate typically involves the reaction of 4-aminobenzoic acid with 3,3-dimethyl-1-triazen-1-ium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate diazonium salt, which then undergoes coupling with the triazene moiety to yield the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction temperature is maintained at around 0-5°C to ensure the stability of the diazonium intermediate.
Industrial Production Methods
On an industrial scale, the production of methyl 4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate can be achieved through a continuous flow process. This method involves the use of a flow reactor where the reactants are continuously fed into the reactor, and the product is continuously removed. This approach allows for better control over reaction conditions, improved safety, and higher yields compared to batch processes.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazene moiety into amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Oxidation of the triazene moiety can yield nitroso or nitro derivatives.
Reduction: Reduction can produce primary or secondary amines.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
Methyl 4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of methyl 4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate involves its interaction with specific molecular targets in biological systems. The triazene moiety can undergo metabolic activation to form reactive intermediates that can interact with cellular macromolecules, such as DNA and proteins. This interaction can lead to the inhibition of key cellular processes, ultimately resulting in the desired biological effect. The exact molecular pathways involved are still under investigation, but it is believed that the compound can induce apoptosis (programmed cell death) in cancer cells by causing DNA damage.
Comparación Con Compuestos Similares
Methyl 4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate can be compared with other triazene derivatives, such as:
- **4-[(1E)-3,3-Dimethyltriaz
Methyl 4-[(1E)-3-methyl-1-triazen-1-yl]benzoate: Similar in structure but with a different substitution pattern on the triazene moiety.
Propiedades
Número CAS |
29168-87-4 |
|---|---|
Fórmula molecular |
C10H13N3O2 |
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
methyl 4-(dimethylaminodiazenyl)benzoate |
InChI |
InChI=1S/C10H13N3O2/c1-13(2)12-11-9-6-4-8(5-7-9)10(14)15-3/h4-7H,1-3H3 |
Clave InChI |
QBIUIDQLFKGAPD-UHFFFAOYSA-N |
SMILES canónico |
CN(C)N=NC1=CC=C(C=C1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-methyl-5-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B15154492.png)
![N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}-1-phenylethanamine](/img/structure/B15154506.png)
![6-(4-methoxyphenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B15154509.png)
![1,3-dimethyl-5-({[3-(2-oxopyrrolidin-1-yl)propyl]amino}methyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B15154514.png)
![2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)propanamide](/img/structure/B15154523.png)
![Ethyl 5-({[5-(2,5-dichlorophenyl)furan-2-yl]carbonyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B15154531.png)
![propyl 2-amino-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B15154533.png)
![N-(2,5-dimethylphenyl)-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B15154535.png)

![3-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-benzylpropanamide](/img/structure/B15154550.png)
![{4-[3-methyl-5-oxo-1-phenyl-7-(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-4-yl]phenoxy}acetic acid](/img/structure/B15154556.png)
![6-chloro-N-(furan-2-ylmethyl)-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B15154557.png)

![N-methyl-N'-[2-(trifluoromethyl)benzyl]propane-1,3-diamine](/img/structure/B15154582.png)
